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Compound of Interest

Compound Name: 5-Bromoisophthalic acid

Cat. No.: B171778

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical calculations concerning the
molecular geometry of 5-bromoisophthalic acid. This compound is of significant interest in
the fields of crystal engineering and drug development, primarily for its role as a versatile linker
in the formation of metal-organic frameworks (MOFs) and hydrogen-bonded organic
frameworks (HOFs). A precise understanding of its geometric parameters is crucial for
predicting and controlling the structures and properties of these supramolecular assemblies.

Theoretical Calculations of Molecular Geometry

The geometry of 5-bromoisophthalic acid can be determined computationally using various
guantum chemical methods. Density Functional Theory (DFT) is a widely employed approach
that offers a good balance between accuracy and computational cost for molecules of this size.

Methodology for DFT-Based Geometry Optimization

A typical workflow for the theoretical determination of the geometry of 5-bromoisophthalic
acid involves the following steps:

e Initial Structure Generation: A starting 3D structure of the 5-bromoisophthalic acid
molecule is generated. This can be done using molecular modeling software.

» Selection of Theoretical Method and Basis Set: The choice of the theoretical method and
basis set is critical for the accuracy of the calculation. A commonly used combination for
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organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-
31G(d,p) or a correlation-consistent basis set like cc-pVDZ. The B3LYP functional
incorporates a portion of the exact Hartree-Fock exchange, which improves the description
of electronic exchange effects. The basis set defines the set of mathematical functions used
to build the molecular orbitals.

o Geometry Optimization: The initial structure is then subjected to a geometry optimization
calculation. This is an iterative process where the energy of the molecule is minimized with
respect to the coordinates of its atoms. The calculation continues until a stationary point on
the potential energy surface is found, which corresponds to a stable conformation of the
molecule.

e Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy
minimum, a frequency calculation is performed. The absence of imaginary frequencies
indicates that the structure is a stable conformer. These calculations also provide information
about the vibrational modes of the molecule.

e Analysis of Geometric Parameters: From the optimized geometry, key structural parameters
such as bond lengths, bond angles, and dihedral angles are extracted.

A study by Kavali and Tonannavar performed DFT calculations on 5-bromoisophthalic acid,
employing the B3LYP functional with the cc-pVDZ basis set to investigate its hydrogen-bonded
cyclic dimer.[1] While the primary focus of this publication was the dimeric structure, the study
necessarily involved calculations on the monomeric unit.[1] Unfortunately, the specific
optimized geometric parameters for the monomer are not publicly available in the published
article or its supplementary information.

Data Presentation: Calculated Geometric Parameters

The following tables are presented as a template to illustrate how the quantitative data from a
DFT study on 5-bromoisophthalic acid would be structured. The values provided are
placeholders and do not represent actual calculated data.

Table 1: Calculated Bond Lengths for 5-Bromoisophthalic Acid (B3LYP/cc-pVDZ)
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Bond Length (A)
Ci1-C2 1.395
C2-C3 1.390
C3-C4 1.392
C4-C5 1.398
C5-C6 1.391
C6-C1 1.396
C5-Br 1.905
C1-C7 1.490
C7=01 1.210
C7-02 1.360
02-H1 0.970
C3-C8 1.491
C8=03 1.211
C8-04 1.361
04-H2 0.971

Table 2: Calculated Bond Angles for 5-Bromoisophthalic Acid (B3LYP/cc-pVDZ)
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Atoms Angle (°)
C6-C1-C2 120.1
C1-C2-C3 119.8
C2-C3-C4 120.2
C3-C4-C5 119.7
C4-C5-C6 120.5
C5-C6-C1 119.7
C4-C5-Br 119.5
C6-C5-Br 120.0
C2-C1-c7 120.3
C6-C1-C7 119.6
01=C7-02 123.5
C1-C7-02 112.0
C7-02-H1 108.5
C2-C3-C8 120.4
C4-C3-C8 1194
03=C8-04 123.6
C3-C8-04 111.9
C8-04-H2 108.6

Table 3: Calculated Dihedral Angles for 5-Bromoisophthalic Acid (B3LYP/cc-pVDZ)
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Atoms Angle (°)
C6-C1-C7-01 0.1
C2-C1-C7-02 179.9
C2-C3-C8-03 0.2
C4-C3-C8-04 179.8
C1-C7-02-H1 0.0
C3-C8-04-H2 0.0

Experimental Determination of Molecular Geometry

The definitive experimental method for determining the precise three-dimensional arrangement

of atoms in a crystalline solid is single-crystal X-ray diffraction.

Methodology for Single-Crystal X-ray Diffraction

Crystal Growth: The first and often most challenging step is to grow a high-quality single
crystal of 5-bromoisophthalic acid. This is typically achieved by slow evaporation of a
saturated solution, or by vapor diffusion techniques.

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then
irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the
crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to determine the
unit cell parameters and the space group of the crystal. The positions of the atoms within the
unit cell are then determined using direct methods or Patterson methods. This initial
structural model is then refined against the experimental data to obtain the final, precise
atomic coordinates.

Analysis of Geometric Parameters: From the refined crystal structure, accurate bond lengths,
bond angles, and dihedral angles can be determined.
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Despite extensive searches of crystallographic databases, including the Cambridge Structural
Database (CSD), no experimental crystal structure for 5-bromoisophthalic acid has been
publicly reported. Therefore, a direct comparison between the theoretical and experimental
geometries is not possible at this time. The crystal structure of the isomer, 2-bromoisophthalic
acid, has been determined, but this provides limited insight into the geometry of the 5-bromo

isomer due to the different substitution pattern.

Visualization of the Theoretical Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of a

typical theoretical calculation of molecular geometry.
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Workflow for Theoretical Geometry Optimization.

Conclusion

This technical guide has outlined the theoretical and experimental methodologies for
determining the molecular geometry of 5-bromoisophthalic acid. While a relevant theoretical
study using DFT with the B3LYP functional and cc-pVDZ basis set has been identified, the
specific quantitative results for the monomeric geometry are not publicly accessible.
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Furthermore, the absence of a published experimental crystal structure precludes a
comparative analysis between theoretical predictions and experimental data. The provided
workflow and data table templates serve as a guide for future studies and for the presentation
of such data when it becomes available. For researchers in drug development and materials
science, obtaining these precise geometric parameters through either further computational
work or experimental determination is a critical step towards the rational design of novel

functional materials and pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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